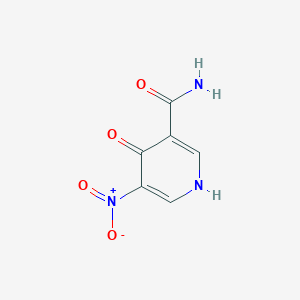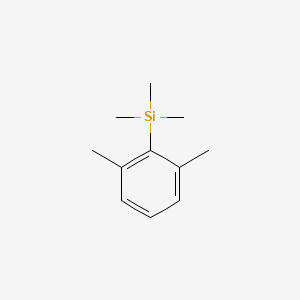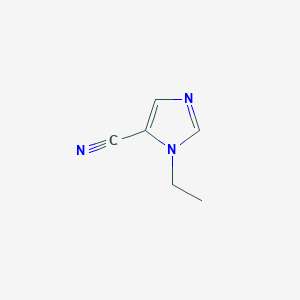
tert-Butyl (R)-6-Amino-2-(Fmoc-amino)hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ®-6-Amino-2-(Fmoc-amino)hexanoate: is a compound commonly used in peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mildly basic conditions. The compound is particularly valuable in the synthesis of peptides and proteins, where it helps in protecting the amino group during the coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-6-Amino-2-(Fmoc-amino)hexanoate typically involves the following steps:
Protection of the Amino Group: The amino group of ®-6-aminohexanoic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the protected amino acid is then esterified with tert-butyl alcohol in the presence of a catalyst like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of tert-Butyl ®-6-Amino-2-(Fmoc-amino)hexanoate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine or pyrrolidine.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using coupling agents like DCC or HATU.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) or pyrrolidine in less polar solvents like dimethyl sulfoxide (DMSO) and ethyl acetate (EtOAc).
Coupling: DCC or HATU in the presence of bases like N-methylmorpholine (NMM).
Major Products:
Deprotection: Removal of the Fmoc group yields the free amino compound.
Coupling: Formation of peptide bonds with other amino acids or peptides.
科学的研究の応用
Chemistry:
Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its stability and ease of removal.
Solid-Phase Peptide Synthesis (SPPS): Integral in SPPS for the stepwise assembly of peptides.
Biology and Medicine:
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Facilitates the attachment of peptides to other biomolecules for research and therapeutic purposes.
Industry:
Pharmaceuticals: Employed in the large-scale production of peptide drugs.
Biotechnology: Used in the development of diagnostic tools and biosensors.
作用機序
The primary mechanism of action of tert-Butyl ®-6-Amino-2-(Fmoc-amino)hexanoate involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. Upon completion of the desired reactions, the Fmoc group is removed under basic conditions, revealing the free amino group for further coupling reactions.
類似化合物との比較
tert-Butyl ®-6-Amino-2-(Boc-amino)hexanoate: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
tert-Butyl ®-6-Amino-2-(Cbz-amino)hexanoate: Uses a carbobenzoxy (Cbz) protecting group.
Uniqueness:
Fmoc Group: The Fmoc group is preferred for its stability and ease of removal under mildly basic conditions, making it more suitable for SPPS compared to Boc and Cbz groups, which require acidic conditions for removal.
特性
分子式 |
C25H32N2O4 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
tert-butyl 6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C25H32N2O4/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29) |
InChIキー |
DATXIRBCQJWVSF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679201.png)
![1,3-Diphenylnaphtho[2,3-c]thiophene](/img/structure/B13679202.png)


![1-Amino-4-[(4-butylphenyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic Acid](/img/structure/B13679222.png)
![2-(4-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13679230.png)
![3-Amino-2-[(4-fluorophenyl)carbonyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13679231.png)
![2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid](/img/structure/B13679232.png)
![tert-butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B13679240.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B13679245.png)

